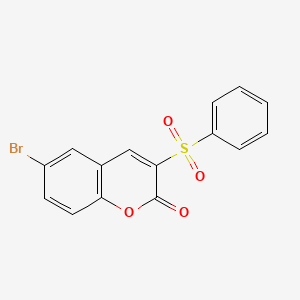

6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromine atom at the 6th position and a phenylsulfonyl group at the 3rd position of the chromone ring, which may contribute to its unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one typically involves the bromination of a chromone derivative followed by the introduction of the phenylsulfonyl group. One common method involves the bromination of 3-formylchromone using bromine in acetic acid to yield 6-bromo-3-formylchromone. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as pyridine to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The chromone ring can undergo oxidation or reduction reactions, altering the oxidation state of the compound.

Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Bromination: Bromine in acetic acid.

Sulfonylation: Phenylsulfonyl chloride in the presence of a base like pyridine.

Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

6-Bromo-3-(phenylsulfonyl)-2H-chromen-2-one has been investigated for various therapeutic potentials, including:

- Anti-inflammatory Activity : Studies have shown that this compound may inhibit pathways involved in inflammation, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Properties : Research indicates that it could be effective against certain cancer cell lines, suggesting its role as a potential anticancer agent .

- Antimicrobial Effects : The compound has demonstrated activity against various microbial strains, indicating its utility in developing antimicrobial therapies.

Biological Research Applications

In biological research, this compound serves as a tool for investigating various biological pathways:

- Enzyme Inhibition Studies : The compound is used to explore its inhibitory effects on specific enzymes related to disease mechanisms, particularly in cancer and inflammatory diseases.

- Target Identification : It aids in identifying molecular targets within cellular pathways, contributing to understanding disease pathology and treatment mechanisms .

Industrial Applications

The compound's unique structural features make it valuable in industrial applications:

- Intermediate in Synthesis : It can act as an intermediate in synthesizing other biologically active compounds, particularly in pharmaceutical chemistry. Its derivatives are often explored for enhanced biological activity or novel therapeutic properties.

- Fluorescent Sensors : The compound's photophysical properties allow it to be utilized in developing fluorescent sensors for detecting various analytes in environmental and biomedical contexts .

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Activity Evaluation : A study evaluated the compound's effectiveness against liver carcinoma (HEPG2) cells. Results indicated significant antiproliferative effects, suggesting its potential as an anticancer drug candidate .

- Synthesis of New Heterocycles : Researchers utilized this compound to synthesize new heterocycles with promising biological activity. The resulting compounds were tested for their antitumor properties, showcasing the versatility of this compound as a building block in drug development .

- Fluorescent Sensor Development : The compound has been employed in creating chemosensors capable of detecting environmental pollutants. Its unique electronic properties enable selective binding with target analytes, demonstrating its application in analytical chemistry .

Mécanisme D'action

The mechanism of action of 6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one is not fully understood. it is believed to interact with various molecular targets and pathways due to its chromone structure. Chromones are known to inhibit enzymes, modulate signaling pathways, and interact with cellular receptors, which may contribute to their biological activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine: Similar in having a bromine and phenylsulfonyl group but differs in the core structure.

6-bromo-3-formylchromone: Shares the bromine and chromone structure but lacks the phenylsulfonyl group.

Uniqueness

6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one is unique due to the combination of the bromine atom and the phenylsulfonyl group on the chromone ring. This specific arrangement may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Activité Biologique

6-Bromo-3-(phenylsulfonyl)-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects. The compound's unique structure contributes to its potential as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Bromine atom at the 6th position.

- Phenylsulfonyl group at the 3rd position.

- Chromen-2-one core , which is a common scaffold in many bioactive compounds.

This structural configuration enhances its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which is crucial for its anticancer effects.

- Receptor Binding : It can bind to receptors, altering their activity and downstream signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results against liver carcinoma (HEPG2) with an IC50 value of approximately 4.90 µM. The descending order of cytotoxic activity among related compounds was reported as follows:

| Compound | IC50 (µM) |

|---|---|

| 7c | 2.70 |

| 23g | 3.50 |

| 18a | 4.90 |

| Other Compounds | Varies (8.20 - 17.4) |

These findings suggest that derivatives of this compound could serve as lead candidates for developing new anticancer therapies .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. For example, it exhibited activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

- Anticancer Studies : In a study focused on the synthesis of new heterocycles based on coumarin derivatives, this compound was evaluated for its antiproliferative effects against HEPG2 cells, yielding promising results .

- Antimicrobial Evaluation : Another study assessed the compound's efficacy against Chlamydia, revealing selective activity that could be useful in developing targeted therapies .

- Comparative Analysis : When compared to similar compounds lacking certain functional groups (e.g., bromine or sulfonyl), this compound exhibited enhanced reactivity and biological activity due to its unique combination of substituents .

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-6-bromochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO4S/c16-11-6-7-13-10(8-11)9-14(15(17)20-13)21(18,19)12-4-2-1-3-5-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVSJEWEDFCNPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.